![molecular formula C20H26N4O2S B2499211 1-フェニル-N-[1-(5,6,7,8-テトラヒドロキナゾリン-4-イル)ピペリジン-4-イル]メタンスルホンアミド CAS No. 2034258-12-1](/img/structure/B2499211.png)
1-フェニル-N-[1-(5,6,7,8-テトラヒドロキナゾリン-4-イル)ピペリジン-4-イル]メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenyl group, a tetrahydroquinazoline ring, and a piperidine ring, all connected through a methanesulfonamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
科学的研究の応用
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound was synthesized by condensation of 2- (tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The structure of the synthesized compounds was confirmed by 1 H, 13 C, 19 F NMR spectroscopy methods . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that tetrahydroindazoles, a class of compounds to which this compound belongs, exhibit various biological activities, such as antitumor , analgesic , antiviral , antituberculous activity , and other types of pharmacological action . The specific pathways and their downstream effects need further investigation.
Pharmacokinetics
It is known that tertiary aliphatic amines, a group to which this compound may belong, are biotransformed through a reversible reaction into tertiary amine oxides This could potentially impact the compound’s bioavailability
Result of Action
The compound has been investigated in vitro against human laryngeal cancer cells Hep2, indicating potential cytotoxic activity . .
Action Environment
It is known that all reactions were carried out under a nitrogen/argon atmosphere . This suggests that the compound’s synthesis and possibly its action could be influenced by specific environmental conditions.
生化学分析
Biochemical Properties
It is known that similar compounds, such as 2-morphilino-substituted pyrimidine derivatives, have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Cellular Effects
Similar compounds have shown various biological activities, including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer, and analgesic effects .
Molecular Mechanism
Similar compounds have shown selective and potent inhibition of p97 ATPase , which plays a crucial role in protein homeostasis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl, piperidine, or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl, piperidine, or quinazoline rings .
類似化合物との比較
Similar Compounds
- 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-phenyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 1-phenyl-5-mercapto-1H-tetrazole
Uniqueness
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of structural features, including the phenyl group, tetrahydroquinazoline ring, piperidine ring, and methanesulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-27(26,14-16-6-2-1-3-7-16)23-17-10-12-24(13-11-17)20-18-8-4-5-9-19(18)21-15-22-20/h1-3,6-7,15,17,23H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWKMKIDDZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)
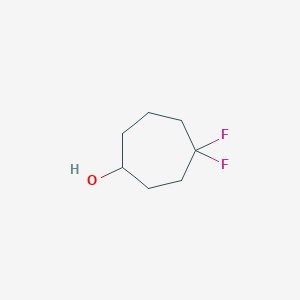
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)
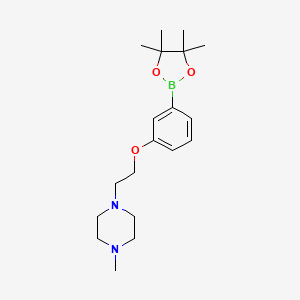
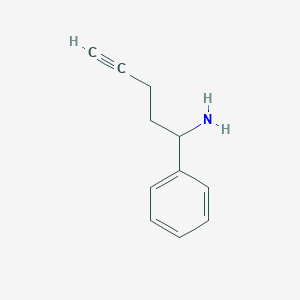
![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
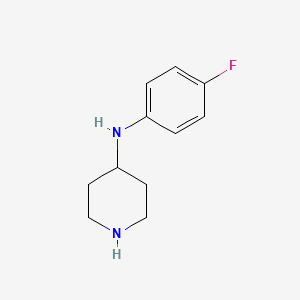
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2499143.png)
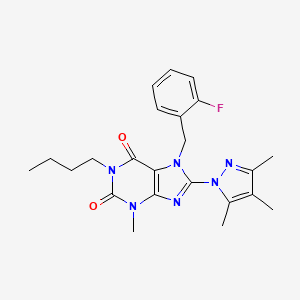
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)
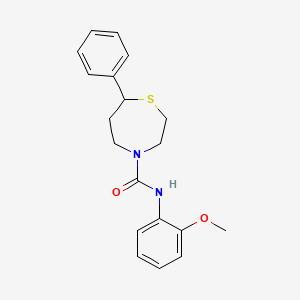
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)
